

UNC569 Application Notes and Protocols

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Compound Focus: unc569

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UNC569 is a potent, reversible, and ATP-competitive small-molecule inhibitor of the Mer receptor tyrosine kinase (RTK) [1] [2]. It was developed as a targeted therapeutic candidate for cancers where Mer is abnormally expressed, such as acute lymphoblastic leukemia (ALL) and atypical teratoid/rhabdoid tumors (ATRT) [1] [3]. The following notes and protocols consolidate information from supplier data sheets and peer-reviewed literature to support its use in biological research.

Chemical Properties and Storage

- **Chemical Name:** 1-((trans-4-Aminocyclohexyl)methyl)-N-butyl-3-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine [2]
- **CAS Number:** 1350547-65-7 [4] [2]
- **Molecular Formula:** C₂₂H₂₉FN₆ [4] [2]
- **Molecular Weight:** 396.50 g/mol [4]
- **Form:** Supplied as a beige powder, typically as a trifluoroacetate salt [2].
- **Purity:** ≥95% by HPLC [2].

The following table summarizes the critical storage information for **UNC569**:

Condition	Specification
Long-Term Storage (Powder)	-20°C for 3 years; 4°C for 2 years [4].
Short-Term Storage	+2°C to +8°C; protect from light [2].

Condition	Specification
Reconstituted Stock Solution	-80°C for 6 months; -20°C for 1 month [4]. Protect from light [2].
Handling Note	Packaged under inert gas [2]. After opening, aliquot stock solutions to avoid repeated freeze-thaw cycles [2].

Stock Solution Preparation and Solubility

- **Solubility:** Soluble in DMSO and water with gentle warming [2].
 - **DMSO:** Up to 100 mg/mL [2].
 - **Water:** Up to 2.5 mg/mL with gentle warming [2].
- **Recommended Stock Concentration for *In Vitro* Assays:** 10 mM in DMSO is commonly used [1].
- **Protocol for 10 mM Stock Solution in DMSO:**
 - Weigh out the desired amount of **UNC569** powder.
 - Add the appropriate volume of anhydrous, sterile DMSO to achieve a 10 mM concentration. For example, add 1.26 mL of DMSO to 5 mg of powder.
 - Vortex or sonicate briefly to ensure complete dissolution.
 - Aliquot into sterile, light-protected microcentrifuge tubes.
 - Label the tubes with the date, concentration, and passage number.
 - Store at -80°C for long-term use.

Key Biochemical and Cellular Activity Data

The table below summarizes quantitative data on **UNC569**'s activity:

Parameter	Value	Description / Context
IC ₅₀ (Mer kinase)	2.9 nM	Biochemical kinase assay [4] [2] [5].
K _i (Mer kinase)	4.3 nM	Biochemical kinase assay [4] [2].
IC ₅₀ (Axl)	37 nM	Biochemical kinase assay [4] [2].
IC ₅₀ (Tyro3)	48 nM	Biochemical kinase assay [4] [2].

Parameter	Value	Description / Context
IC ₅₀ (p-Mer in 697 cells)	141 nM	Inhibition of Mer autophosphorylation in human B-ALL cells [4] [1].
IC ₅₀ (Viability, 697 cells)	0.91 μM	Reduction of proliferation/survival after 48 hours [1] [5].
IC ₅₀ (Viability, Jurkat cells)	1.55 μM	Reduction of proliferation/survival after 48 hours [1] [5].
In Vivo Efficacy (Zebrafish)	>50% tumor burden reduction	4 μM for 2 weeks in T-ALL zebrafish model [1] [3].

Experimental Protocols

1. Inhibition of Mer Phosphorylation in ALL Cell Lines [1]

- **Cell Lines:** Human B-ALL 697 and T-ALL Jurkat cells.
- **Procedure:**
 - Culture cells in RPMI-1640 medium supplemented with 10% FBS.
 - Pre-treat cells with **UNC569** (e.g., 1 μM) for 1 hour [1].
 - Stimulate cells with 0.12 mM pervanadate for 3 minutes to stabilize phosphorylated proteins.
 - Lyse cells and immunoprecipitate Mer using a specific antibody.
 - Detect phosphorylated and total Mer levels by Western blot analysis using phospho-specific and total Mer antibodies.
- **Expected Outcome:** **UNC569** treatment (1 μM, 1.5 hours) effectively inhibits Mer activation and its downstream signaling through the PI3K/AKT and MAPK/ERK pathways [1].

2. Apoptosis Analysis via Western Blot [1]

- **Procedure:**
 - Treat 697 or Jurkat cells with a concentration range of **UNC569** (e.g., 0.4-2 μM) for 24 hours.
 - Prepare whole-cell lysates.
 - Perform Western blot analysis to detect cleaved caspase-3 and cleaved PARP, which are markers of apoptosis.
- **Expected Outcome:** **UNC569** treatment induces apoptosis in a dose-dependent manner, evidenced by increased levels of cleaved caspase-3 and cleaved PARP [1].

3. Colony Formation Assay [1] [5]

- **Procedure:**
 - Seed ALL cells in methylcellulose medium.
 - Treat cells with **UNC569** at the desired concentrations.
 - Incubate for 1-2 weeks to allow for colony development.
 - Count the number of colonies formed and compare to untreated controls.
- **Expected Outcome:** **UNC569** causes a statistically significant, dose-dependent decrease in colony formation [5].

4. Chemosensitization Assay [5]

- **Procedure:**
 - Treat 697 cells with **UNC569** in combination with a chemotherapeutic agent like etoposide.
 - After incubation, stain cells with YO-PRO-1 and propidium iodide.
 - Analyze the samples using flow cytometry to quantify apoptotic and dead cells.
- **Expected Outcome:** Combination treatment results in a statistically significant increase in apoptotic and dead cells compared to either agent alone [5].

Mechanism of Action and Signaling Pathway

UNC569 exerts its effects by potently and selectively inhibiting the Mer receptor tyrosine kinase. The following diagram illustrates its mechanism of action and downstream consequences in cancer cells.

This diagram shows that in cancer cells, **UNC569** acts as a direct ATP-competitive inhibitor of Mer kinase activity [4] [2]. By preventing Mer autophosphorylation and activation, it blocks downstream pro-survival signaling pathways, primarily PI3K/AKT and MAPK/ERK [1]. This inhibition leads to reduced cell proliferation/survival, increased apoptosis, and greater sensitivity to conventional chemotherapy drugs [1] [5].

Key Takeaways for Researchers

- **Storage is Critical:** For reliable results, store the powder at -20°C and aliquoted stock solutions at -80°C to maximize stability.
- **Cellular vs. Biochemical Potency:** Be mindful of the difference between the low nM biochemical IC₅₀ and the higher μM range needed for cellular effects; this is common for kinase inhibitors due to cell permeability and other factors.

- **Synergistic Potential:** **UNC569** has demonstrated strong chemosensitization properties *in vitro*, making it an excellent candidate for combination therapy studies [5].
- **Specificity Consideration:** While highly potent for Mer, **UNC569** also inhibits Axl and Tyro3 at higher concentrations, which should be considered when interpreting results [4] [2].

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